molecular formula C11H11NO3 B1277637 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile CAS No. 4640-69-1

3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile

Cat. No. B1277637
CAS RN: 4640-69-1
M. Wt: 205.21 g/mol
InChI Key: JFSNSYKHZRHIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06057335

Procedure details

Dry acetonitrile (1.8 ml) was added to a solution of n-butyl lithium (a 2.5M solution in hexane, 13.8 ml) in dry THF (30 ml) at -78° C. and the mixture was stirred at the same temperature for 1 hour to which was subsequently added a solution of methyl 3,4-dimethoxybenzoate (6.42 g) in dry THF (15 ml). The mixture was stirred at -78° C. for 3 hours and then at room temperature for 1 hour. Water (100 ml) was added to the reaction solution and the resultant mixture was extracted with ethyl ether (100 ml). After the aqueous layer was acidified with 6 N hydrochloric acid, it was extracted with ethyl acetate (200 ml×3). The organic layers were combined, washed with saturated brine and then dried over anhydrous sodium sulfate. Then, the solvent was distilled away under a reduced pressure. The resultant residue was crystallized from ethyl acetate-hexane to obtain the title compound (3.6 g) as pale yellow crystals.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.42 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].C([Li])CCC.[CH3:9][O:10][C:11]1[CH:12]=[C:13]([CH:18]=[CH:19][C:20]=1[O:21][CH3:22])[C:14](OC)=[O:15].O>CCCCCC.C1COCC1>[CH3:9][O:10][C:11]1[CH:12]=[C:13]([CH:18]=[CH:19][C:20]=1[O:21][CH3:22])[C:14]([CH2:2][C:1]#[N:3])=[O:15]

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.42 g
Type
reactant
Smiles
COC=1C=C(C(=O)OC)C=CC1OC
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 1 hour to which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at -78° C. for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
at room temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was extracted with ethyl ether (100 ml)
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (200 ml×3)
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled away under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant residue was crystallized from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C(=O)CC#N)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.